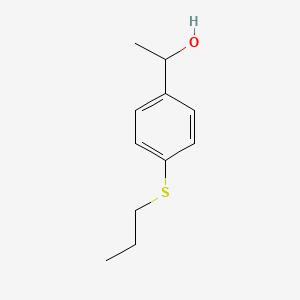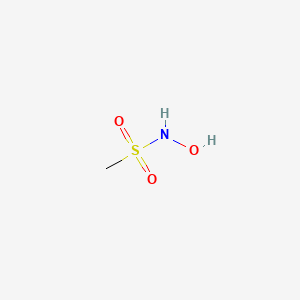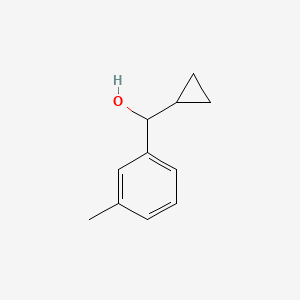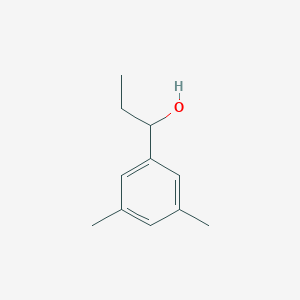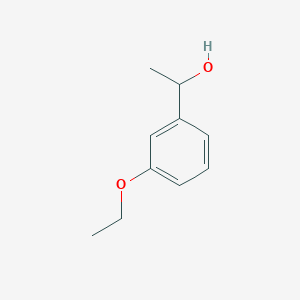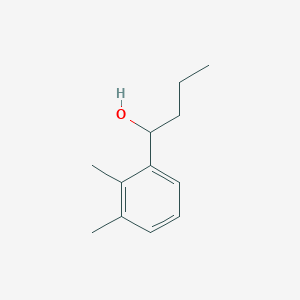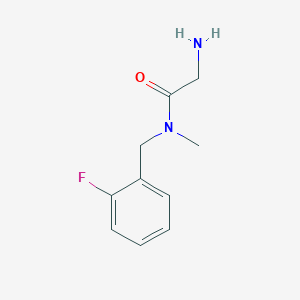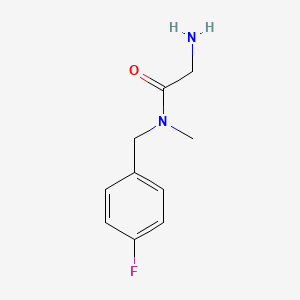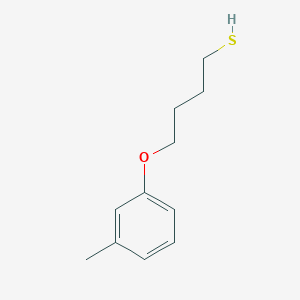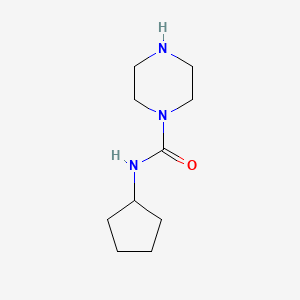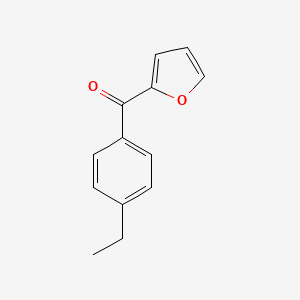![molecular formula C11H17NO B7847035 1-[4-(Dimethylamino)phenyl]-1-propanol](/img/structure/B7847035.png)
1-[4-(Dimethylamino)phenyl]-1-propanol
Overview
Description
1-[4-(Dimethylamino)phenyl]-1-propanol is an organic compound characterized by a phenyl ring substituted with a dimethylamino group and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 1-[4-(Dimethylamino)phenyl]-1-propanone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.
Grignard Reaction: Another approach is the Grignard reaction, where phenyl magnesium bromide reacts with ethyl formate followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reduction reactions using cost-effective and scalable reducing agents. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.
Chemical Reactions Analysis
Oxidation: 1-[4-(Dimethylamino)phenyl]-1-propanol can be oxidized to the corresponding ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 1-[4-(Dimethylamino)phenyl]-1-propane using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution Reactions: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent.
Substitution: Acyl chlorides, alkyl halides, pyridine as base.
Major Products Formed:
Ketone (1-[4-(Dimethylamino)phenyl]-1-propanone)
Alkane (1-[4-(Dimethylamino)phenyl]-1-propane)
Ester or Ether derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-[4-(Dimethylamino)phenyl]-1-propanol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanol: Similar structure but with an ethyl group instead of propyl.
1-[4-(Dimethylamino)phenyl]propanone: The ketone form of the compound.
4-(Dimethylamino)phenol: A phenol derivative with a similar dimethylamino group.
Uniqueness: 1-[4-(Dimethylamino)phenyl]-1-propanol is unique due to its combination of a phenyl ring with a dimethylamino group and a propanol moiety, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8,11,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDORHHXSGBNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)
